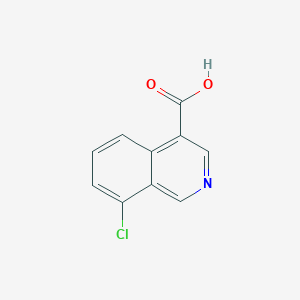

8-Chloroisoquinoline-4-carboxylic acid

Description

Significance of Isoquinoline (B145761) Scaffolds in Organic Chemistry and Medicinal Chemistry Research

The isoquinoline scaffold, the structural foundation of 8-Chloroisoquinoline-4-carboxylic acid, is considered a "privileged structure" in medicinal chemistry. nih.goveurekaselect.com This designation is due to its recurring presence in a wide array of pharmacologically active compounds, including natural alkaloids found in various plants. nih.gov The structural diversity and therapeutic importance of isoquinoline-based molecules make them a significant target in organic synthesis and drug development. rsc.org

The versatility of the isoquinoline framework allows for the introduction of various substituents at different positions, leading to a broad spectrum of biological activities. rsc.org Consequently, isoquinoline derivatives have been extensively investigated and developed as therapeutic agents for a multitude of diseases. eurekaselect.com

Table 2: Reported Pharmacological Activities of Isoquinoline Frameworks

| Activity Type | Reference |

|---|---|

| Anticancer | nih.govresearchgate.net |

| Antimicrobial | nih.gov |

| Antifungal | nih.gov |

| Anti-inflammatory | nih.gov |

| Antidepressant | nih.gov |

The continuous exploration of novel synthetic methodologies to construct and functionalize the isoquinoline skeleton remains a vibrant area of research, highlighting its importance in both medicinal and bioorganic chemistry. nih.gov

Academic Context and Historical Development of this compound Investigations

While the broader class of isoquinolines has been the subject of intensive study for decades, detailed historical information specifically tracing the academic investigation of this compound is not extensively documented in publicly available literature. Its emergence is situated within the ongoing effort by synthetic and medicinal chemists to create diverse libraries of heterocyclic compounds for biological screening.

Research into closely related isomers, such as quinoline-4-carboxylic acids and other substituted isoquinoline carboxylic acids, provides context. nih.gov These related compounds have been explored for various applications, including as building blocks for more complex molecules and as active agents themselves. For example, certain quinazoline-4-carboxylic acid derivatives have been designed and synthesized as potential kinase inhibitors for cancer therapy. nih.gov The study of this compound is a logical extension of this broader research thrust, aimed at exploring how the specific placement of the chloro and carboxylic acid groups on the isoquinoline scaffold influences its chemical and biological properties.

Methodological Approaches in Studying this compound

The study of this compound and related compounds employs a range of standard and advanced methodologies in synthetic and analytical chemistry.

Synthesis: The construction of substituted isoquinoline and quinoline (B57606) carboxylic acids often involves multi-component reactions or tailored synthetic routes. For instance, the Doebner reaction provides a pathway to quinoline-4-carboxylic acids through a three-component reaction of an aniline, an aldehyde, and pyruvic acid. nih.gov The synthesis of a specific isomer, 1-chloroisoquinoline-4-carboxylic acid, has been achieved through a process involving lithium-halogen exchange on a bromo-substituted precursor at low temperatures, followed by quenching with carbon dioxide (dry ice) to form the carboxylic acid. chemicalbook.com Such organometallic approaches allow for precise functionalization of the heterocyclic core.

Structural Characterization: Once synthesized, the precise structure of the compound is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are critical for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. chemicalbook.com

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition and molecular weight of the synthesized compound.

Computational Analysis: In silico methods are also employed to predict the physicochemical properties of such molecules. These computational tools can estimate parameters like the topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP), which are important for predicting a compound's behavior in biological systems. Predicted collision cross-section (CCS) values can also be calculated for various adducts to aid in identification. uni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-3-1-2-6-7(9)4-12-5-8(6)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEGXYDMCQMRPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Chloroisoquinoline 4 Carboxylic Acid and Its Precursors

Classical and Modern Synthetic Routes to the Isoquinoline (B145761) Core

The construction of the fundamental isoquinoline ring system is the cornerstone of synthesizing 8-chloroisoquinoline-4-carboxylic acid. Both time-honored classical methods and contemporary transition-metal-catalyzed reactions are employed for this purpose.

Classical Routes:

The Pomeranz-Fritsch reaction stands as a key classical method for isoquinoline synthesis. thermofisher.comorganicreactions.orgwikipedia.org This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.org For the synthesis of an 8-chloro-substituted isoquinoline, the starting material would be an o-chlorobenzaldehyde. Research has shown that the cyclization of o-chlorobenzalaminoacetal can yield 8-chloroisoquinoline (B135129). electronicsandbooks.com However, the formation of oxazole (B20620) byproducts can occur, with one study reporting a yield of 64% for 8-chloroisoquinoline alongside 36% of the corresponding oxazole. electronicsandbooks.com

Another foundational method is the Bischler-Napieralski reaction , which involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). jk-sci.comorganic-chemistry.orgwikipedia.orgnrochemistry.com This reaction typically produces a 3,4-dihydroisoquinoline, which can then be aromatized to the isoquinoline. jk-sci.comwikipedia.org The success of the cyclization is often dependent on the presence of electron-donating groups on the aromatic ring. jk-sci.com

Table 1: Comparison of Classical Isoquinoline Synthesis Routes

| Reaction Name | Starting Materials | Key Reagents | Product | Ref. |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong Acid (e.g., H₂SO₄) | Isoquinoline | thermofisher.com, wikipedia.org |

| Bischler-Napieralski | β-Arylethylamide | Dehydrating Agent (e.g., POCl₃) | 3,4-Dihydroisoquinoline | jk-sci.com, organic-chemistry.org |

Modern Routes:

Contemporary synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for the construction of the isoquinoline core, offering milder conditions and broader substrate scope. Palladium- and copper-catalyzed coupling and cyclization reactions of terminal acetylenes with o-halobenzaldehydes or their imine derivatives provide an efficient route to substituted isoquinolines. organic-chemistry.org These methods often proceed in a one-pot fashion, enhancing synthetic efficiency. organic-chemistry.org For instance, a palladium-catalyzed coupling of a terminal acetylene (B1199291) with the tert-butylimine of an o-iodobenzaldehyde, followed by a copper-catalyzed cyclization, can yield isoquinolines in high yields. organic-chemistry.org

Functional Group Interconversions Leading to this compound

Once the 8-chloroisoquinoline core is established, or during its synthesis, specific functional groups must be introduced or transformed to yield the final product. Key interconversions include the introduction of the carboxylic acid group at the C-4 position.

One common strategy involves the hydrolysis of a nitrile group . An 8-chloroisoquinoline-4-carbonitrile precursor can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. imperial.ac.uk This two-stage process first converts the nitrile to an amide, which is then further hydrolyzed to the carboxylic acid. imperial.ac.uk

Another viable route is the oxidation of a methyl group . If a 4-methyl-8-chloroisoquinoline derivative is available, the methyl group can be oxidized to a carboxylic acid. While direct oxidation of methylheteroarenes can sometimes lead to over-oxidation, various reagents and conditions can be employed to achieve the desired transformation. researchgate.net For instance, a patented process describes the direct oxidation of 8-methylquinoline (B175542) compounds to the corresponding carboxylic acids using nitric acid in the presence of sulfuric acid and a heavy metal catalyst. google.com

Chemo- and Regioselective Synthesis Strategies

Achieving the specific 8-chloro-4-carboxylic acid substitution pattern requires careful control over the regioselectivity of the reactions.

In the Pomeranz-Fritsch reaction , the substitution pattern of the final isoquinoline is determined by the starting benzaldehyde. To obtain an 8-chloro derivative, an o-chlorobenzaldehyde is the necessary precursor, which directs the cyclization to form the chlorine substituent at the desired C-8 position. electronicsandbooks.com

The Bischler-Napieralski reaction also offers regiochemical control. The cyclization occurs ortho or para to an activating group on the phenylethylamine ring. If an electron-donating group is present at the meta-position of the aromatic ring, cyclization preferentially occurs at the para-position. jk-sci.com To synthesize an 8-chloro derivative, the starting phenylethylamine would need to be appropriately substituted to direct the cyclization to the desired position.

Modern methods, such as directed ortho-metalation (DoM) , provide powerful tools for regioselective functionalization. A directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. This lithiated intermediate can then react with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group with high regioselectivity.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

For the synthesis of quinoline-4-carboxylic acids, a related class of compounds, green methods such as the use of p-toluenesulfonic acid as an efficient and non-hazardous organocatalyst under microwave irradiation have been developed. nih.gov These reactions often utilize more environmentally benign solvents like ethanol (B145695). nih.gov Another approach involves a modified, eco-friendly Doebner hydrogen transfer reaction for producing 4-quinoline carboxylic acids in a dual green solvent system of water and ethylene (B1197577) glycol. organic-chemistry.org While specific examples for this compound are not prevalent, these methodologies for related structures indicate a clear direction for developing more sustainable synthetic routes. The use of palladium-catalyzed carbonylative transformations with formic acid as a CO source also represents a greener alternative to using toxic carbon monoxide gas for the synthesis of carboxylic acids. organic-chemistry.org

Total Synthesis Strategies of Complex this compound Derivatives

While the total synthesis of complex natural products containing the specific this compound moiety is not widely documented, the isoquinoline core is a common feature in many bioactive natural products. nih.govpurdue.eduresearchgate.net Total synthesis strategies for these related compounds often rely on the classical synthetic reactions discussed earlier, such as the Bischler-Napieralski and Pictet-Spengler reactions, to construct the core heterocyclic framework. researchgate.net The development of new synthetic methodologies is a crucial aspect of total synthesis, enabling the efficient construction of complex molecular architectures. purdue.edu The synthesis of analogs of natural products is also a significant area of research, allowing for the exploration of structure-activity relationships. nih.gov The strategies and methods developed for these complex syntheses can be adapted for the construction of novel derivatives of this compound for various applications, including medicinal chemistry.

Chemical Reactivity and Mechanistic Pathways of 8 Chloroisoquinoline 4 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the isoquinoline (B145761) ring is a primary site for several important chemical transformations, including the formation of esters and amides, as well as decarboxylation under certain conditions.

Esterification and Amidation Mechanisms

Esterification: 8-Chloroisoquinoline-4-carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. byjus.commasterorganicchemistry.com The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com

| Fischer Esterification Mechanism |

| Step 1: Protonation |

| The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst. |

| Step 2: Nucleophilic Attack |

| The alcohol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. |

| Step 3: Proton Transfer |

| A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. |

| Step 4: Elimination of Water |

| The protonated hydroxyl group leaves as a water molecule, a good leaving group. |

| Step 5: Deprotonation |

| The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. |

Amidation: The conversion of this compound to an amide involves its reaction with an amine. The direct reaction is typically challenging because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, this transformation is often carried out by first activating the carboxylic acid.

One common method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). In this process, the carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate. This intermediate serves as a good leaving group, which is then readily displaced by the amine in a nucleophilic acyl substitution reaction to form the amide. libretexts.org

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride (SOCl₂). libretexts.org The resulting 8-chloroisoquinoline-4-carbonyl chloride is highly electrophilic and reacts readily with an amine to produce the corresponding amide.

| Amidation using an Activating Agent (e.g., DCC) |

| Step 1: Activation |

| The carboxylic acid reacts with the activating agent to form a highly reactive intermediate. |

| Step 2: Nucleophilic Attack |

| The amine attacks the activated carbonyl group. |

| Step 3: Leaving Group Departure |

| The activated group is eliminated as a stable byproduct, yielding the amide. |

Decarboxylation Reactions and Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). While simple aromatic carboxylic acids are generally stable and require high temperatures for decarboxylation, the reaction can be facilitated by the presence of specific functional groups. libretexts.org For this compound, decarboxylation is not a spontaneous process under normal conditions.

However, certain synthetic methods can induce decarboxylation. For instance, in the presence of a copper catalyst and a quinoline (B57606) co-catalyst, aromatic carboxylic acids can undergo decarboxylation at elevated temperatures. The mechanism is thought to involve the formation of a copper(I) carboxylate, which then undergoes thermal decomposition to release carbon dioxide and form an arylcopper intermediate. This intermediate is then protonated to yield the decarboxylated product.

Another potential pathway for decarboxylation is through radical mechanisms, such as the Hunsdiecker reaction, which involves the reaction of a silver salt of the carboxylic acid with bromine. libretexts.org However, this method is less common for aromatic acids. Photoredox catalysis has also emerged as a powerful tool for the decarboxylation of carboxylic acids under mild conditions. organic-chemistry.org

Reactions on the Isoquinoline Heterocycle

The isoquinoline ring system of this compound is susceptible to a variety of reactions, including electrophilic and nucleophilic substitutions, as well as oxidative and reductive transformations.

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Core

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The isoquinoline ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The reactivity is further influenced by the existing substituents: the chloro group and the carboxylic acid group.

Both the chloro and carboxylic acid groups are deactivating towards electrophilic aromatic substitution. The carboxylic acid group is a meta-director, while the chlorine atom is an ortho-, para-director. In the case of this compound, the combined deactivating effects of these groups and the heterocyclic nitrogen make electrophilic substitution challenging.

If an electrophilic substitution were to occur, the position of attack would be determined by the directing effects of the substituents and the inherent reactivity of the isoquinoline ring. The pyridine (B92270) ring of the isoquinoline is generally more deactivated than the benzene ring. Therefore, substitution would be expected to occur on the benzene ring at a position that is least deactivated. The directing effects would need to be carefully considered to predict the likely substitution pattern.

Nucleophilic Aromatic Substitution Reactions at the Chloro-Position

The chloro-substituent at the 8-position of the isoquinoline ring can be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. libretexts.org The isoquinoline ring system, particularly with the presence of the electron-withdrawing carboxylic acid group, activates the ring towards nucleophilic attack.

The SNAr mechanism typically proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitrogen atom and the carboxylic acid group. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

The rate of this reaction is dependent on the strength of the nucleophile and the ability of the aromatic system to stabilize the negative charge in the Meisenheimer complex. Common nucleophiles for this type of reaction include alkoxides, amines, and thiols.

| Nucleophilic Aromatic Substitution (SNAr) Mechanism |

| Step 1: Nucleophilic Addition |

| A nucleophile attacks the carbon atom bearing the chloro substituent, forming a Meisenheimer complex. |

| Step 2: Elimination |

| The chloride ion is expelled as a leaving group, and the aromaticity of the ring is restored. |

Oxidative and Reductive Transformations of the Isoquinoline Ring

The isoquinoline ring in this compound can undergo both oxidative and reductive transformations, although the specific conditions required may be influenced by the substituents.

Oxidation: Oxidation of the isoquinoline ring typically requires strong oxidizing agents. The benzene ring is more susceptible to oxidation than the pyridine ring. Under vigorous conditions, such as with potassium permanganate, the benzene ring can be cleaved to yield a pyridine dicarboxylic acid.

Reduction: The pyridine ring of the isoquinoline system is more readily reduced than the benzene ring. Catalytic hydrogenation, for example, using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel, can selectively reduce the pyridine ring to afford a tetrahydroisoquinoline derivative. The specific conditions of the hydrogenation (pressure, temperature, catalyst, and solvent) can be tuned to control the extent of reduction. More powerful reducing agents, such as lithium aluminum hydride, can potentially reduce the carboxylic acid group as well as the heterocyclic ring.

Exclusive Review of this compound Reveals Limited Publicly Available Reactivity Data

Despite its potential as a building block in medicinal and materials chemistry, a thorough review of available scientific literature and patent databases reveals a notable absence of detailed research on the specific chemical reactivity of this compound, particularly concerning metal-catalyzed cross-coupling reactions and pericyclic transformations.

While the isoquinoline core is a well-explored scaffold in organic synthesis, leading to numerous pharmaceuticals and functional materials, experimental data on the functionalization of this specific chloro- and carboxylic acid-substituted derivative remains elusive in the public domain.

General principles of organic chemistry suggest that the chlorine atom at the 8-position of the isoquinoline ring could potentially participate in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Named reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are routinely employed to modify aryl chlorides. However, no specific examples detailing the application of these powerful synthetic tools to this compound have been found in the reviewed literature. The electronic properties of the isoquinoline ring system, combined with the directing effects of the chloro and carboxylic acid substituents, would undoubtedly influence the reactivity and regioselectivity of such transformations, but without experimental data, any discussion remains speculative.

Similarly, the involvement of this compound in pericyclic reactions, such as Diels-Alder, electrocyclic, or sigmatropic rearrangements, is not documented. Pericyclic reactions are concerted processes governed by orbital symmetry rules and are pivotal in the stereoselective synthesis of cyclic compounds. The aromatic nature of the isoquinoline ring system generally limits its participation as a diene or dienophile in Diels-Alder reactions under normal conditions, often requiring harsh conditions or specific electronic modifications to proceed. nih.gov There is no available research describing attempts to engage this compound in such transformations. Likewise, reports on electrocyclic or sigmatropic rearrangements involving this specific molecule are absent from the scientific literature.

The lack of published data on the reactivity of this compound suggests that this particular compound may be a novel or underexplored area of research. It is possible that such studies exist in proprietary industrial research but have not been disclosed publicly.

Given the absence of specific research findings, it is not possible to provide detailed mechanistic pathways or data tables for the metal-catalyzed cross-coupling reactions or pericyclic reactions of this compound as requested. The scientific community awaits future studies that may elucidate the chemical behavior of this intriguing molecule.

Derivatization Strategies and Functionalization of 8 Chloroisoquinoline 4 Carboxylic Acid

Synthesis of Esters and Amides of 8-Chloroisoquinoline-4-carboxylic Acid

The carboxyl functional group is a versatile handle for derivatization, most commonly through its conversion to esters and amides. libretexts.org These reactions replace the hydroxyl (-OH) group of the carboxylic acid with an alkoxy (-OR') group from an alcohol or an amino (-NR'R'') group from an amine, respectively. libretexts.org

Esterification: The formation of esters from this compound can be achieved through several established methods. The Fischer-Speier esterification is a classic approach, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is reversible, and to drive it towards the product, the alcohol is often used in excess as the solvent, and water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk

The general mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer and elimination steps results in the formation of the ester and water. masterorganicchemistry.comlibretexts.org

Amidation: Amide synthesis provides a pathway to a vast array of derivatives by coupling the carboxylic acid with primary or secondary amines. A common method involves activating the carboxylic acid by converting it into a more reactive intermediate, such as an acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 8-chloro-isoquinoline-4-carbonyl chloride is then reacted with the desired amine to form the amide bond. mdpi.com

Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by peptide coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are widely used to promote amide bond formation under mild conditions. organic-chemistry.orgnih.gov

| Derivative Type | Reactant | Typical Reagents/Conditions | Product Structure |

|---|---|---|---|

| Methyl Ester | Methanol (CH₃OH) | H₂SO₄ (catalyst), heat | 8-Chloro-4-(methoxycarbonyl)isoquinoline |

| Ethyl Ester | Ethanol (B145695) (C₂H₅OH) | Fischer Esterification (H⁺, heat) | 8-Chloro-4-(ethoxycarbonyl)isoquinoline |

| Simple Amide | Ammonia (NH₃) | 1. SOCl₂ 2. NH₃ | 8-Chloroisoquinoline-4-carboxamide |

| N-Substituted Amide | Benzylamine (C₆H₅CH₂NH₂) | EDC, HOBt | N-Benzyl-8-chloroisoquinoline-4-carboxamide |

Introduction of Diverse Functional Groups onto the Isoquinoline (B145761) Core

The chlorine atom at the C-8 position serves as a key site for modifying the isoquinoline core itself. This halogen allows for the introduction of a wide variety of functional groups through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org

One of the most powerful methods for this purpose is the Suzuki reaction, which couples the C8-chloro group with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This strategy enables the introduction of diverse aryl, heteroaryl, or alkyl groups at the 8-position. A similar approach has been demonstrated for the synthesis of 8-aryl-3,4-dihydroisoquinolines from an 8-chloro precursor, highlighting the feasibility of this transformation. researchgate.net

Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination (for introducing amino groups), Sonogashira coupling (for alkynes), and Stille coupling (for organotin compounds), could also be applied to further diversify the functionality at the C-8 position of the this compound scaffold.

| Reaction Type | Coupling Partner | Typical Catalyst/Base | Functional Group Introduced at C-8 |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Morpholinyl |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl |

Development of this compound Conjugates

The synthesis of molecular conjugates involves linking this compound to another molecular entity, which can range from small molecules to larger biomolecules like amino acids or peptides. The carboxylic acid function is ideally suited for this purpose, typically by forming a stable amide linkage. bccampus.ca

The process generally involves the amidation reactions described previously, where an amine-containing molecule is coupled to the C-4 carboxyl group. For example, reacting this compound with the amino group of an amino acid ester (e.g., glycine (B1666218) methyl ester) using standard peptide coupling reagents would yield a simple amino acid conjugate. This strategy has been used to create conjugates of other functionalized quinolines, such as umbelliferone-hydroxyquinoline hybrids and glycoconjugates containing an 8-hydroxyquinoline (B1678124) moiety. nih.gov This modular approach allows for the combination of the physicochemical properties of the isoquinoline core with the biological or functional properties of the conjugated partner.

Stereoselective Derivatization Approaches

Introducing chirality into derivatives of this compound can be achieved through stereoselective derivatization. One common strategy involves the use of chiral derivatization reagents. researchgate.net By reacting the achiral carboxylic acid with a chiral alcohol or a chiral amine, a mixture of diastereomers is formed. These diastereomers possess different physical properties and can often be separated using techniques like chromatography. Subsequent cleavage of the chiral auxiliary would yield the enantiomerically enriched or pure derivatives.

For instance, coupling this compound with a chiral amine, such as (S)-1-phenylethylamine, would produce two diastereomeric amides. Novel chiral derivatization reagents have been developed specifically for the resolution of carboxylic acid enantiomers by high-performance liquid chromatography (HPLC). researchgate.netnih.gov Furthermore, advances in catalytic asymmetric synthesis could enable direct stereoselective functionalization of the isoquinoline core, although specific applications to this scaffold are less commonly reported. rsc.org Asymmetric hydrogenation of the isoquinoline ring system to form chiral tetrahydroisoquinolines is a well-established field and represents a potential route for creating stereocenters. mdpi.com

Synthesis of Polyfunctionalized this compound Analogues

The presence of two distinct and chemically orthogonal reactive sites—the C4-carboxylic acid and the C8-chloro group—allows for the synthesis of polyfunctionalized analogues through sequential or programmed derivatization steps. This enables the creation of complex molecules with tailored properties.

A synthetic sequence could begin with a cross-coupling reaction at the C-8 position, followed by modification of the carboxylic acid at C-4. For example, a Suzuki reaction could be used to install a phenyl group at C-8, yielding 8-phenylisoquinoline-4-carboxylic acid. This intermediate could then be converted into a variety of amides or esters as described in section 4.1. This two-step process results in a disubstituted isoquinoline with new functionalities at both the C-4 and C-8 positions. The ability to perform these modifications independently provides a powerful tool for building molecular diversity and exploring structure-activity relationships in medicinal chemistry and materials science. rsc.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 8 Chloroisoquinoline 4 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 8-Chloroisoquinoline-4-carboxylic acid and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of a typical quinoline-4-carboxylic acid, the carboxylic acid proton is highly deshielded and appears as a broad singlet in the 10-14 ppm region. chemicalbook.comnih.govlibretexts.org The aromatic protons on the quinoline (B57606) ring system exhibit complex splitting patterns due to spin-spin coupling. For the 8-chloro substituted isoquinoline (B145761) ring, the protons would resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants (J values) allow for the assignment of each proton to its respective position on the isoquinoline core. For instance, protons adjacent to the nitrogen atom are generally shifted downfield.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 160-180 ppm. libretexts.org Carbons within the aromatic rings appear between approximately 110 and 150 ppm. The carbon atom bonded to the chlorine (C-8) would experience a direct electronic effect, influencing its chemical shift. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively correlate proton and carbon signals, confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical shifts for related quinoline and isoquinoline derivatives. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH (proton) | ~13.0-14.0 (broad s) | - |

| -COOH (carbon) | - | ~165-170 |

| C-1 | ~9.0 (s) | ~150 |

| C-3 | ~8.5 (s) | ~125 |

| C-4a | - | ~140 |

| C-5 | ~8.0 (d) | ~128 |

| C-6 | ~7.8 (t) | ~130 |

| C-7 | ~7.9 (d) | ~129 |

| C-8 | - | ~135 |

| C-8a | - | ~148 |

Mass Spectrometry (MS) Techniques for Isotopic Labeling and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For carboxylic acids, characteristic fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu For the isoquinoline core, a primary fragmentation pathway involves the loss of HCN (27 Da), which is a characteristic fragmentation for quinoline and isoquinoline radical cations. rsc.org The presence of a chlorine atom introduces a distinctive isotopic pattern for the molecular ion peak (M+) and any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Isotopic labeling is a sophisticated MS technique used to trace reaction mechanisms or metabolic pathways. For this compound, labeling can be achieved by incorporating stable isotopes such as ¹³C, ¹⁵N, or ¹⁸O. For example, ¹⁸O labeling of the carboxylic acid group can be accomplished through acid-catalyzed oxygen exchange. nih.gov Analyzing the mass shifts of the parent molecule and its fragments in the resulting mass spectra can help elucidate complex fragmentation mechanisms and track the compound's transformation in biological or chemical systems. nih.govnih.gov This method is particularly useful for quantitative analysis using isotope dilution techniques, where a known amount of the labeled compound is used as an internal standard. nih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound (Molecular Formula: C₁₀H₆ClNO₂; Monoisotopic Mass: 221.0087)

| m/z (for ³⁵Cl) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 221 | [M]⁺ | - |

| 204 | [M - OH]⁺ | 17 Da (OH) |

| 176 | [M - COOH]⁺ | 45 Da (COOH) |

| 194 | [M - HCN]⁺ | 27 Da (HCN) |

| 140 | [M - COOH - HCl]⁺ | 81 Da (COOH + HCl) |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. For derivatives of this compound, crystallographic analysis can reveal the planarity of the isoquinoline ring system and the orientation of the carboxylic acid group relative to the ring.

A common structural motif for carboxylic acids in the solid state is the formation of hydrogen-bonded dimers, where two molecules are linked through hydrogen bonds between their carboxyl groups. uky.edu X-ray analysis would confirm the presence and geometry of such intermolecular interactions, which significantly influence the crystal packing and physical properties of the compound.

While this compound itself is achiral, X-ray crystallography is the most reliable method for determining the absolute configuration of its chiral derivatives. nih.govspringernature.com For an enantiomerically pure chiral derivative, anomalous dispersion X-ray crystallography can be used to unambiguously assign the absolute stereochemistry. The Flack parameter, which should refine to a value near zero for the correct configuration, is a key metric in this determination. nih.govresearchgate.net This is crucial for structure-activity relationship studies where biological activity is often dependent on a specific enantiomer.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification in Complex Systems

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. nih.gov These methods are based on the principle that molecular bonds vibrate at specific frequencies when they absorb energy.

For this compound, the IR spectrum would be dominated by characteristic absorptions of the carboxylic acid group. echemi.com A very broad absorption band is expected in the range of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgquimicaorganica.org The C=O (carbonyl) stretching vibration typically appears as a strong, sharp band between 1690 and 1760 cm⁻¹. libretexts.org The C-O stretching and O-H bending vibrations of the carboxyl group also give rise to bands in the 1440-1210 cm⁻¹ region. libretexts.org

The aromatic isoquinoline core gives rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations appear in the 1600–1450 cm⁻¹ region. iosrjournals.org The C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O and aromatic ring vibrations usually produce strong signals. nih.gov The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. nih.gov

Table 3: Characteristic IR and Raman Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500-3300 | Weak | Very Broad, Strong (IR) |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 | Medium-Strong |

| C=O stretch | 1690-1760 | 1690-1760 | Strong, Sharp |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| C-O stretch / O-H bend | 1210-1440 | Variable | Medium-Strong (IR) |

| C-Cl stretch | < 800 | < 800 | Medium-Strong |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Research

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques are exclusively used for the analysis of chiral compounds. While this compound is achiral, its chiral derivatives can be effectively studied using these methods.

For instance, if a chiral center is introduced into a side chain attached to the isoquinoline core, the resulting enantiomers will produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the absolute configuration and conformation of the molecule. mdpi.com

In the study of N,C-coupled naphthylisoquinoline alkaloids, which possess axial chirality, CD spectroscopy coupled with quantum chemical calculations has been successfully used to assign the absolute configuration of atropisomers. nih.gov A similar approach could be applied to chiral derivatives of this compound. By comparing the experimentally measured CD spectrum with spectra calculated for different possible stereoisomers, the absolute configuration can be confidently determined. This is particularly valuable when single crystals suitable for X-ray crystallography cannot be obtained.

Computational and Theoretical Studies on 8 Chloroisoquinoline 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 8-Chloroisoquinoline-4-carboxylic acid, DFT calculations are instrumental in predicting its fundamental electronic properties, which in turn govern its reactivity and spectroscopic behavior.

Detailed DFT studies on substituted quinoline (B57606) and isoquinoline (B145761) derivatives have provided a framework for understanding the electronic landscape of this compound. These calculations typically involve geometry optimization to find the most stable molecular conformation, followed by the computation of various electronic descriptors. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the electronegative chlorine and oxygen atoms are expected to create electron-rich regions, while the aromatic rings will have a more delocalized electron distribution. These maps are crucial for predicting how the molecule will interact with other chemical species, including biological receptors.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Quinoline Derivative (Note: This data is for a related quinoline derivative and serves to illustrate the typical outputs of DFT calculations.)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

These theoretical calculations provide a solid foundation for predicting the molecule's behavior in chemical reactions and biological systems, guiding further experimental work.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular Dynamics (MD) simulations offer a dynamic perspective of molecular behavior, allowing researchers to observe the conformational changes of this compound and its interactions with other molecules over time. This method is particularly valuable for understanding how the molecule might bind to a biological target, such as a protein's active site.

In a typical MD simulation, the molecule is placed in a simulated environment, often a box of water molecules, and the forces between all atoms are calculated using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of nanoseconds or even microseconds. This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently adopted shapes. For this compound, the orientation of the carboxylic acid group relative to the isoquinoline ring system is a key conformational feature that can be studied using MD.

When a potential biological target is known, MD simulations can be used to model the ligand-protein binding process. By placing the this compound molecule near the binding site of a protein, the simulation can reveal the preferred binding mode, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the stability of the resulting complex. The binding free energy, a measure of the affinity of the ligand for the protein, can also be estimated from these simulations, providing a quantitative prediction of its potential biological activity.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex (Note: These are typical parameters and are not specific to this compound.)

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Solvent | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, including DFT, are pivotal in elucidating the mechanisms of chemical reactions involving this compound. These studies can map out the entire reaction pathway, from reactants to products, identifying transition states and intermediates along the way. This level of detail is crucial for understanding how the molecule is synthesized and how it might react in different chemical environments.

For instance, the synthesis of isoquinoline derivatives often involves complex multi-step reactions. Quantum chemical calculations can be used to model each step of the synthesis, determining the activation energies and reaction energies. This information helps in optimizing reaction conditions to improve yields and reduce byproducts. By understanding the electronic changes that occur during the reaction, chemists can make informed decisions about the choice of reagents and catalysts.

Furthermore, these studies can predict the regioselectivity and stereoselectivity of reactions. In the case of this compound, quantum chemical calculations can predict which positions on the isoquinoline ring are most susceptible to electrophilic or nucleophilic attack, guiding the design of synthetic routes to new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target, thereby accelerating the drug discovery process.

The development of a QSAR model begins with a dataset of compounds for which the biological activity has been experimentally measured. For each compound, a set of molecular descriptors is calculated. These descriptors can be 2D (e.g., molecular weight, number of hydrogen bond donors/acceptors) or 3D (e.g., molecular shape, electrostatic fields). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.

Studies on substituted isoquinolines have demonstrated the utility of QSAR in identifying the key structural features that influence their biological effects. For example, a QSAR model might reveal that the presence of a halogen at a specific position on the isoquinoline ring is crucial for high activity, or that a particular range of lipophilicity is optimal. These insights can then be used to design new derivatives of this compound with potentially improved potency. The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal and external validation, to ensure its reliability. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Isoquinoline Derivatives

| Descriptor Type | Examples |

| Topological | Molecular Connectivity Indices, Wiener Index |

| Electronic | Dipole Moment, Partial Charges |

| Steric | Molar Refractivity, van der Waals Volume |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) |

Virtual Screening Approaches for Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For this compound and its derivatives, virtual screening can be employed to explore their potential as ligands for various biological targets.

There are two main approaches to virtual screening: ligand-based and structure-based. Ligand-based virtual screening relies on the knowledge of other molecules that are active against the target of interest. A model of the active ligands, known as a pharmacophore, is created, and a database of compounds is then searched for molecules that match this pharmacophore.

Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the biological target, which is often obtained from X-ray crystallography or NMR spectroscopy. Molecular docking is a common structure-based virtual screening method where each molecule in a library is computationally placed into the binding site of the target protein. A scoring function is then used to estimate the binding affinity of each molecule. Compounds with the best scores are then selected for further experimental testing. Virtual screening of isoquinoline libraries has been successfully used to identify novel inhibitors for various enzymes. nih.govmdpi.com

Table 4: Overview of Virtual Screening Methodologies

| Approach | Basis | Common Techniques |

| Ligand-Based | Known active molecules | Pharmacophore modeling, 2D/3D similarity searching |

| Structure-Based | 3D structure of the target | Molecular docking, de novo design |

Applications of 8 Chloroisoquinoline 4 Carboxylic Acid in Advanced Organic Synthesis

8-Chloroisoquinoline-4-carboxylic Acid as a Chiral Auxiliary or Ligand Precursor

No specific studies have been identified that describe the use of this compound as a chiral auxiliary or as a direct precursor for the synthesis of chiral ligands. The general principles of chiral auxiliaries involve the temporary incorporation of a chiral molecule to control the stereochemical outcome of a reaction. While various chiral carboxylic acids have been employed in asymmetric catalysis, either as ligands for transition metals or as organocatalysts, there is no available research demonstrating this application for this compound.

Construction of Complex Heterocyclic Systems Utilizing this compound

While the synthesis of complex fused heterocyclic systems from various quinoline (B57606) and isoquinoline (B145761) precursors is a well-established area of research, no specific literature has been found that utilizes this compound as the starting material for such constructions. Studies on related compounds often involve different substitution patterns, such as the use of 7-chloro-8-nitroquinoline-3-carboxylic acid to build fused systems like diazepino[2,3-h]quinolines. However, direct application of the 8-chloro-isoquinoline-4-carboxylic acid scaffold is not documented.

Development of Novel Synthetic Methodologies Inspired by this compound Scaffolds

The development of novel synthetic methodologies is often inspired by the structural features of core scaffolds. While quinoline-4-carboxylic acid derivatives have been the basis for new synthetic methods, there is no evidence in the available literature to suggest that the specific scaffold of this compound has inspired the development of new synthetic strategies. Research in this area tends to focus on more broadly applicable or differently substituted heterocyclic systems.

Role of 8 Chloroisoquinoline 4 Carboxylic Acid in Medicinal Chemistry Research and Chemical Biology

8-Chloroisoquinoline-4-carboxylic Acid as a Privileged Scaffold for Molecular Design

In the field of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, serving as a versatile template for the design of novel bioactive compounds. nih.govresearchgate.net The quinoline (B57606) core, and by extension its isomer isoquinoline (B145761), is a prime example of such a structure. nih.govresearchgate.net Its frequent appearance in natural products like quinine (B1679958) and camptothecin, as well as in a wide array of synthetic drugs, underscores its significance. researchgate.net Quinoline-based compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netresearchgate.net

The quinoline-4-carboxylic acid moiety is a particularly important pharmacophore within this class. nih.govresearchgate.net The carboxylic acid group at the 4-position is often crucial for biological activity, providing a key interaction point with biological targets, such as forming salt bridges or hydrogen bonds. nih.govnih.gov This functional group makes the scaffold highly amenable to synthetic modification, allowing for the creation of diverse libraries of compounds through esterification or amidation. researchgate.net

The addition of a chlorine atom at the 8-position of the isoquinoline ring, creating this compound, further refines the properties of this privileged scaffold. Halogen atoms like chlorine can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. They can alter lipophilicity, affecting membrane permeability and bioavailability, and can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a target protein. While specific research on the 8-chloro derivative is less common than for other analogues, its structural basis as a quinoline-4-carboxylic acid derivative positions it as a valuable starting point for designing targeted therapeutic agents.

Structure-Activity Relationship (SAR) Methodologies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. For derivatives of the quinoline-4-carboxylic acid scaffold, SAR studies have identified several critical regions of the molecule where specific substitutions are required for potent biological activity. nih.gov

A landmark SAR study on a series of quinoline-4-carboxylic acid analogs as inhibitors of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) identified three principal regions governing inhibitory activity: nih.gov

The C2 Position: This position generally requires bulky, hydrophobic substituents for optimal activity. nih.gov

The C4 Position: A strict requirement for the carboxylic acid group (or its corresponding salts) exists at this position, highlighting its essential role in binding to the target enzyme. nih.govnih.gov

The Benzo Portion of the Ring: Substitutions on the fused benzene (B151609) ring (positions C5 through C8) can modulate activity. nih.gov

For the this compound scaffold, the chlorine at the C8 position is one such substitution on the benzo portion. The electron-withdrawing nature and steric properties of the chlorine atom can influence the electronic distribution of the entire ring system and its interaction with target proteins.

The general SAR principles for related scaffolds, such as 8-hydroxy-quinoline-7-carboxylic acid derivatives identified as Pim-1 kinase inhibitors, also emphasize the importance of the substitution pattern on the quinoline ring. nih.govresearchgate.net Molecular modeling for these compounds suggested that the 8-hydroxy and 7-carboxylic acid groups were a crucial pharmacophore, interacting with key residues like Asp186 and Lys67 in the ATP-binding pocket of the kinase. nih.govresearchgate.net This indicates that substitutions at and near the 8-position are critical for directing the molecule's binding and inhibitory potency.

| Structural Position | Modification | General Impact on Activity (based on analogous scaffolds) | Reference |

| C2 | Addition of bulky, hydrophobic groups | Typically increases potency | nih.gov |

| C4 | Esterification or amidation of the carboxylic acid | Often reduces or abolishes activity, indicating the free acid is essential for target interaction | nih.govnih.gov |

| C8 (Benzo portion) | Substitution with electron-withdrawing groups (e.g., Chlorine) | Modulates electronic properties and can enhance binding affinity through specific interactions like halogen bonding | nih.gov |

| C7/C8 | Introduction of groups capable of H-bonding (e.g., -OH) | Can form key interactions with amino acid residues in the target's active site, acting as a crucial pharmacophore | nih.govresearchgate.net |

Rational Design of this compound-Based Probes for Biological Targets

Rational drug design leverages the known structure of a biological target to design molecules that will bind to it with high affinity and selectivity. purdue.edu The this compound scaffold serves as an excellent starting point for the rational design of chemical probes—small molecules used to study and manipulate biological systems. purdue.eduillinois.edu The design process often relies on pre-existing SAR data and the three-dimensional structures of target proteins. semanticscholar.org

For instance, in the development of inhibitors for dihydroorotate dehydrogenase (DHODH), a structure-guided approach was used with quinoline-4-carboxylic acids. nih.gov Researchers identified key amino acid residues (T63 and Y356) in the enzyme's binding pocket suitable for forming new hydrogen bonds. nih.gov Analogues were then designed to maintain the essential pharmacophore—particularly the C4-carboxylic acid for its salt bridge interaction with R136—while introducing new functional groups to engage these additional residues. nih.gov

A similar strategy can be applied to the this compound core. The design of a probe would involve:

Target Identification: Selecting a protein of interest (e.g., a kinase, enzyme, or receptor).

Computational Modeling: Docking the this compound scaffold into the active site of the target to predict its binding mode. The chlorine at the C8 position could be oriented to interact with a specific hydrophobic pocket or participate in halogen bonding.

Structural Modification: Synthesizing derivatives where substituents are added to other positions (e.g., C2) to enhance binding affinity and selectivity, based on the modeling predictions. semanticscholar.org

This approach was successfully used to develop a selective Aurora A kinase inhibitor based on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid scaffold, a closely related structure. nih.gov The design process involved modifying known inhibitors to enhance selectivity, demonstrating that the quinoline/quinazoline-4-carboxylic acid core is a highly "druggable" molecule with significant potential for structure optimization. nih.govnih.gov

Mechanistic Investigations of this compound Analogues with Biomolecules in Pre-clinical Models

Mechanistic investigations aim to elucidate how a compound exerts its biological effect at a molecular level. For analogues of this compound, these studies often combine computational modeling with in vitro and cell-based assays.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives, molecular modeling indicated that the scaffold could fit into the ATP-binding pocket of Pim-1 kinase. nih.govresearchgate.net The model suggested that the 8-hydroxy group and the 7-carboxylic acid formed crucial hydrogen bonds with key amino acid residues, explaining their inhibitory potency. nih.govresearchgate.net A similar approach for 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, an Aurora A kinase inhibitor, revealed significant binding interactions within the main pocket of the enzyme. nih.gov Such studies for an 8-chloro analogue would aim to understand the role of the chlorine atom in binding, potentially identifying interactions with hydrophobic residues or a halogen bond formation that contributes to affinity.

Enzyme Inhibition Assays: In preclinical models, the direct effect of these compounds on their target enzymes is quantified. For example, various quinoline-4-carboxylic acid derivatives were tested for their ability to inhibit DHODH, yielding IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the nanomolar range. nih.gov

Cell-Based Assays: To understand the effect in a more biological context, compounds are tested on cell lines. For the Aurora A kinase inhibitor, further studies in a breast cancer cell line (MCF-7) showed that the compound arrested the cell cycle at the G1 phase and induced apoptosis (programmed cell death). nih.gov Similarly, studies on quinoxaline-2-carboxylic acid derivatives, which also act as DNA-damaging agents, used whole-genomic sequencing of resistant mutants to confirm their mechanism of action. mdpi.com These types of mechanistic studies provide a comprehensive picture of a compound's activity from molecular interaction to cellular consequence.

| Method | Information Gained | Example from Analogous Compounds | Reference |

| Molecular Docking | Predicts binding mode and key interactions with the target protein. | Quinazoline-4-carboxylic acid derivative binding to Aurora A kinase active site. | nih.gov |

| Enzyme Inhibition Assays | Quantifies the potency of the compound against its target (e.g., IC₅₀). | Quinoline-4-carboxylic acid derivatives showing potent inhibition of DHODH. | nih.gov |

| Cell Cycle Analysis | Determines the effect of the compound on cell division and proliferation. | Arrest of the cell cycle at the G1 phase in MCF-7 cells. | nih.gov |

| Apoptosis Assays | Measures the ability of the compound to induce programmed cell death. | Induction of apoptosis in cancer cell lines. | nih.gov |

| Resistant Mutant Sequencing | Confirms mechanism of action by identifying mutations in the target pathway. | Identification of mutations confirming DNA damage as the mode of action for quinoxaline (B1680401) derivatives. | mdpi.com |

Exploration of Novel Therapeutic Modalities Through this compound Derivatization

Derivatization is the process of chemically modifying a core molecule to create new compounds with different properties or activities. nih.govnih.gov The this compound scaffold is a versatile platform for exploring novel therapeutic modalities due to its synthetic tractability. researchgate.net By modifying the functional groups at various positions, researchers can target a wide range of diseases.

Anticancer Agents: The quinoline scaffold is well-established in cancer drug discovery, with derivatives acting as kinase inhibitors and topoisomerase inhibitors. nih.gov Derivatization of the 2-(phenyl)-quinoline-4-carboxylic acid core has led to the discovery of potent and selective inhibitors of SIRT3, a protein implicated in certain leukemias. frontiersin.org By creating amide derivatives at the C4 carboxylic acid position, researchers developed a lead compound that induced differentiation in leukemic cell lines, representing a novel therapeutic strategy. frontiersin.org

Antimicrobial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine (B1663885) and antibacterial agents like the fluoroquinolones. researchgate.net Research has shown that various quinoline-4-carboxylic acid derivatives possess significant antimicrobial and antifungal activity. researchgate.net For example, 6-sulfanilamidoquinolin-4-carboxylic acid showed high activity against several bacterial strains. researchgate.net Derivatizing the this compound scaffold could lead to new classes of antibiotics to combat resistant pathogens.

Anti-inflammatory Agents: The methyl ester of 1-Chloroisoquinoline-4-carboxylic acid has been reported as an antagonist of the prostanoid receptor and an inhibitor of the cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. biosynth.com This suggests that the chloroisoquinoline-4-carboxylic acid scaffold could be derivatized to develop novel nonsteroidal anti-inflammatory drugs (NSAIDs).

Metabolic Disease and Beyond: The derivatization of the carboxylic acid moiety itself is a key strategy in medicinal chemistry. nih.govnih.gov Replacing the carboxylic acid with bioisosteres—functional groups with similar physical or chemical properties—can improve a drug's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME) properties. upenn.edu This approach could be applied to the this compound scaffold to optimize its drug-like properties for a variety of therapeutic applications.

Emerging Research Frontiers and Future Directions for 8 Chloroisoquinoline 4 Carboxylic Acid Studies

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis, moving from traditional, often intuitive, processes to data-driven, predictive methodologies. researchgate.net For complex molecules like 8-Chloroisoquinoline-4-carboxylic acid, AI can significantly accelerate the discovery and optimization of synthetic pathways. mdpi.com

Detailed Research Findings: AI-driven retrosynthesis tools are redefining how chemists devise synthetic routes for complex molecules. chemcopilot.com These platforms are trained on vast databases of chemical reactions and can propose novel and efficient synthetic pathways that may not be obvious to human chemists. chemcopilot.comsynthiaonline.com For this compound, an AI model could analyze its structure and suggest disconnections based on known reactions of isoquinolines, potentially identifying more efficient or higher-yielding routes than established methods like the Pomeranz-Fritsch or Bischler-Napieralski reactions. ontosight.ai

Machine learning models can predict reaction outcomes, yields, and optimal conditions with increasing accuracy, reducing the need for extensive empirical experimentation. researchgate.netmdpi.com By inputting potential reactants and catalysts, an ML algorithm could forecast the likelihood of success for a new synthetic route to this compound, saving time and resources. Furthermore, AI can be combined with automated robotic synthesis platforms to create a closed-loop "design-make-test-analyze" cycle, enabling the rapid synthesis and evaluation of derivatives. nih.gov This synergy allows for the autonomous exploration of the chemical space around the this compound scaffold. synthiaonline.comnih.gov

| AI/ML Application | Potential Impact on this compound Research | Example Platforms/Techniques |

|---|---|---|

| Retrosynthesis Planning | Identifies novel, cost-effective, and efficient synthetic routes. | Synthia™, IBM RXN for Chemistry, ASKCOS |

| Reaction Outcome Prediction | Predicts reaction yields and identifies potential byproducts, optimizing experimental design. | Neural Networks, Random Forest Models |

| Catalyst Discovery | Designs novel catalysts for specific transformations in the synthesis pathway. | Generative Models, 3D-QSSR |

| Automated Synthesis | Enables rapid, on-demand synthesis of the compound and its derivatives via robotic platforms. | Chemputing, Flow Chemistry Systems |

Advanced Materials Science Applications

While isoquinoline (B145761) derivatives are well-established in pharmaceuticals, their potential in materials science is an emerging field of interest. amerigoscientific.com The unique electronic and structural properties of the this compound scaffold make it a candidate for the development of advanced materials.

Detailed Research Findings: The fused aromatic ring system of isoquinoline provides a rigid, planar structure with delocalized π-electrons, a key feature for applications in organic electronics. amerigoscientific.com The specific substituents on this compound—the electron-withdrawing chlorine atom and the carboxylic acid group—can be used to tune the molecule's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is crucial for designing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The carboxylic acid group offers a reactive handle for polymerization or for grafting the molecule onto surfaces and nanoparticles, creating functionalized materials. For instance, polymers incorporating this moiety could exhibit unique conductive or photoluminescent properties. Furthermore, isoquinoline-based compounds have been explored for their use as dyes and pigments due to their stability and color range. amerigoscientific.com The specific chromophore of this compound could be investigated for applications in specialized sensors, where binding to an analyte could induce a detectable colorimetric or fluorescent response.

| Potential Application Area | Relevant Properties of the Scaffold | Example Material Type |

|---|---|---|

| Organic Electronics | π-conjugated system, tunable HOMO/LUMO levels. | OLEDs, OPVs, OFETs |

| Functional Polymers | Rigid backbone structure, reactive carboxylic acid group for polymerization. | Conductive Polymers, Photoluminescent Materials |

| Chemical Sensors | Potential for fluorescence, ability to coordinate with metal ions. | Chemosensors, Fluorescent Probes |

| Advanced Dyes & Pigments | Aromatic structure, stability to light and heat. amerigoscientific.com | Specialty Coatings, Functional Textiles |

High-Throughput Screening Methodologies for this compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of thousands of compounds against a biological target. nih.govagilent.com The development of a chemical library based on the this compound scaffold is a key future direction for identifying novel bioactive agents.

Detailed Research Findings: The core principle of HTS involves the miniaturization and automation of assays to test large compound libraries efficiently. agilent.comsigmaaldrich.com A "library" of molecules derived from this compound would be created by systematically modifying its structure. For example, the carboxylic acid could be converted into a series of amides or esters, and the chlorine atom could be substituted via nucleophilic aromatic substitution reactions.

This library would then be screened against a wide range of biological targets, such as enzymes or receptors, using various assay formats. nih.gov Phenotypic screening, where compounds are tested for their effect on whole cells, could also uncover novel mechanisms of action. Hits identified from the HTS campaign—compounds that show activity in a primary screen—would then undergo further validation and optimization to become lead compounds for drug development. nih.govku.edu The structural diversity built into the library is crucial for increasing the probability of finding a potent and selective hit.

| HTS Assay Type | Description | Applicability to the Scaffold |

|---|---|---|

| Biochemical Assays | Measures the effect of a compound on a purified target like an enzyme or receptor. nih.gov | Screening a library against specific kinases, proteases, or GPCRs. |

| Cell-Based Assays | Measures a compound's effect on living cells, such as viability or reporter gene activation. nih.gov | Identifying compounds with anticancer or antimicrobial activity. |

| High-Content Screening (HCS) | Uses automated microscopy to analyze multiple cellular parameters simultaneously. | Assessing changes in cell morphology or protein localization induced by library compounds. |

| Fragment-Based Screening | Screens smaller, less complex molecules ("fragments") to identify initial binding events. | Using the core isoquinoline scaffold as a starting point for building more potent inhibitors. |

Sustainable Synthesis and Environmental Considerations in this compound Research

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. tandfonline.com Applying these principles to the synthesis of this compound is crucial for environmentally responsible research and development.

Detailed Research Findings: Traditional methods for synthesizing isoquinolines often require harsh conditions, stoichiometric reagents, and hazardous solvents, leading to significant waste generation. niscpr.res.in Modern research focuses on developing greener alternatives. This includes the use of more benign, biomass-derived solvents like ethanol (B145695), which can replace chlorinated solvents. chemistryviews.org Catalysis is a key pillar of green chemistry; using catalytic amounts of transition metals like rhodium or ruthenium can enable C-H activation strategies that are more atom-economical than classical multi-step syntheses. niscpr.res.inchemistryviews.org

Another approach involves the use of alternative energy sources, such as ultrasound or microwave irradiation, which can accelerate reaction times and improve yields, often under solvent-free conditions. researchgate.net The development of one-pot or tandem reactions, where multiple synthetic steps are performed in a single reaction vessel, reduces the need for intermediate purification steps, thereby minimizing solvent use and waste. researchgate.net Applying these sustainable methodologies to the production of this compound would not only reduce its environmental footprint but could also lead to more efficient and cost-effective manufacturing processes. rsc.org

| Green Chemistry Principle | Traditional Approach | Sustainable Alternative for Isoquinoline Synthesis |

|---|---|---|

| Safer Solvents | Use of chlorinated solvents (e.g., Dichloromethane, Chloroform). | Employing biodegradable solvents like ethanol or water. tandfonline.comniscpr.res.inchemistryviews.org |

| Atom Economy | Multi-step reactions with protecting groups and stoichiometric reagents. | Transition-metal-catalyzed C-H activation and annulation reactions. chemistryviews.org |

| Energy Efficiency | Prolonged heating under reflux. | Use of microwave irradiation or ultrasound to reduce reaction times. researchgate.net |

| Waste Prevention | Generation of significant stoichiometric byproducts. | One-pot, multi-component reactions that minimize purification steps. researchgate.net |

Interdisciplinary Approaches in this compound Research